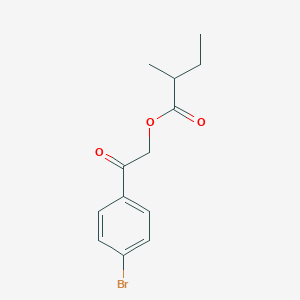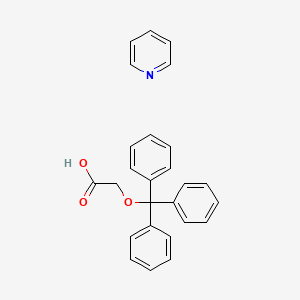
Pyridine;2-trityloxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions:
Condensation Reactions: Pyridine can be synthesized through various condensation reactions, such as the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of carbonyl compounds with ammonia.
Cycloaddition Reactions: Another method involves cycloaddition reactions, where pyridine rings are formed through the reaction of dienes with nitriles.
Industrial Production: Industrial production of pyridine often involves the reaction of acetylene, ammonia, and formaldehyde in the presence of a catalyst at high temperatures.
化学反応の分析
Types of Reactions:
Reduction: Reduction of pyridine can lead to the formation of piperidine, a saturated heterocyclic amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products:
Pyridine N-oxides: Formed through oxidation reactions.
Piperidine: Formed through reduction reactions.
Substituted Pyridines: Formed through electrophilic substitution reactions.
作用機序
類似化合物との比較
- Pyrimidine
- Pyrrole
- Quinoline
特性
CAS番号 |
105938-41-8 |
|---|---|
分子式 |
C26H23NO3 |
分子量 |
397.5 g/mol |
IUPAC名 |
pyridine;2-trityloxyacetic acid |
InChI |
InChI=1S/C21H18O3.C5H5N/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;1-2-4-6-5-3-1/h1-15H,16H2,(H,22,23);1-5H |
InChIキー |
VPFBLXDHFYDJQS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(=O)O.C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
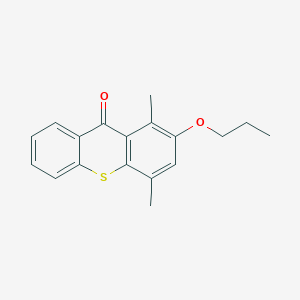
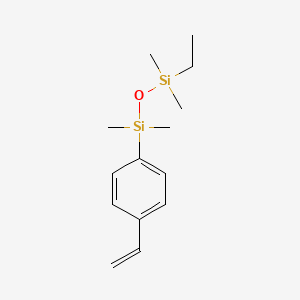
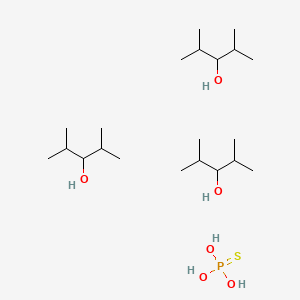
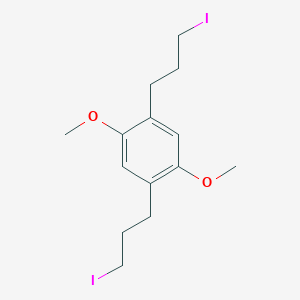

![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
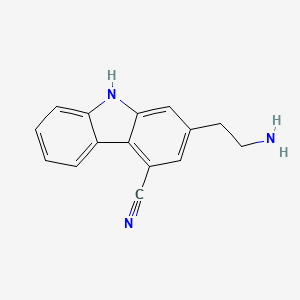
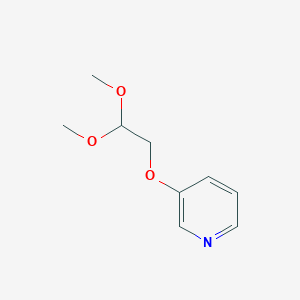
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)


